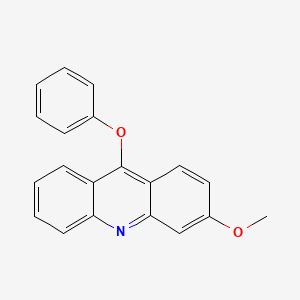

3-Methoxy-9-phenoxyacridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

61078-21-5 |

|---|---|

Fórmula molecular |

C20H15NO2 |

Peso molecular |

301.3 g/mol |

Nombre IUPAC |

3-methoxy-9-phenoxyacridine |

InChI |

InChI=1S/C20H15NO2/c1-22-15-11-12-17-19(13-15)21-18-10-6-5-9-16(18)20(17)23-14-7-3-2-4-8-14/h2-13H,1H3 |

Clave InChI |

QUJWYJMOXXKBCJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)OC4=CC=CC=C4 |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Derivatization of 3 Methoxy 9 Phenoxyacridine

Foundational Synthetic Routes to the Acridine (B1665455) Nucleus

The acridine scaffold can be constructed through several established synthetic strategies. These methods provide the core structure upon which further functionalization can be performed to yield complex derivatives.

Classical Bernthsen Synthesis and its Mechanistic Considerations

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures. wikipedia.orgpharmaguideline.com This reaction proceeds by heating the mixture to temperatures between 200-270 °C for an extended period, often up to 24 hours. wikipedia.org The use of polyphosphoric acid can facilitate the reaction at lower temperatures, though this may result in lower yields. wikipedia.org

The mechanism of the Bernthsen synthesis is believed to proceed through a Friedel-Crafts-type acylation of the diarylamine, followed by cyclization and dehydration to form the 9-substituted acridine. youtube.comnucleos.com The reaction is particularly useful for producing 9-substituted acridines. nih.gov However, the harsh reaction conditions, including high temperatures, can be a significant limitation. youtube.com For instance, the reaction of trialkylacetic acids with N-arylnaphthylamines in a Bernthsen reaction leads to the formation of benzacridines without a substituent at the meso-position, indicating a potential dealkylation under the reaction conditions. rsc.org

Ullmann Condensation and Copper-Catalyzed Coupling Reactions for Acridine Scaffolds

The Ullmann condensation is a versatile and widely used method for the synthesis of acridine and, more commonly, its oxidized form, acridone (B373769). The classical approach involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of copper powder and a base like potassium carbonate. jocpr.com This forms an N-arylanthranilic acid intermediate, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid, polyphosphoric acid) to yield the acridone. jocpr.comscribd.com The acridone can then be reduced and dehydrated to form the corresponding acridine. nih.gov

Modern variations of this chemistry often employ copper-catalyzed coupling reactions, which can offer milder conditions and broader substrate scope. Copper-catalyzed cascade reactions have been developed for the efficient synthesis of various acridine derivatives. rsc.orgbenthamdirect.comnih.gov For example, a copper-catalyzed tandem cyclization between arylboronic acids and anthranils provides a one-pot synthesis of acridines under precious-metal-free conditions. rsc.org Similarly, the reaction of o-cyanoanilines or o-acylanilines with diaryliodonium salts, catalyzed by copper, can construct the acridine scaffold through tandem arylation and cyclization pathways. nih.govresearchgate.net These methods are often praised for their operational simplicity and good functional group tolerance. rsc.org

The synthesis of 9-chloroacridine (B74977), a key precursor for many derivatives, can be achieved by treating N-phenylanthranilic acid with phosphorus oxychloride (POCl₃). pharmaguideline.comindexcopernicus.com This intermediate is crucial for introducing substituents at the 9-position.

Friedel-Crafts Arylation Approaches in Acridine Generation

Intramolecular Friedel-Crafts reactions are pivotal in several acridine synthesis pathways, particularly in the cyclization step to form the tricyclic system. In the context of the Ullmann synthesis, the acid-catalyzed cyclization of the N-arylanthranilic acid intermediate is an electrophilic aromatic substitution, a type of Friedel-Crafts acylation, that forms the acridone ring. scribd.com

More direct Friedel-Crafts arylation approaches have also been developed. A modular synthesis of acridine derivatives can be achieved through the reaction of o-acylanilines with diaryliodonium salts. researchgate.netjsynthchem.com This process can proceed under either copper-catalyzed or metal-free conditions at elevated temperatures and involves a tandem arylation followed by an intramolecular Friedel-Crafts reaction. researchgate.net Another efficient method involves a copper(II) triflate-mediated relay reaction between o-aminoaryl ketones and arylboronic acids, which proceeds via an intermolecular Chan-Lam cross-coupling followed by an intramolecular Friedel-Crafts-type reaction, avoiding the need for strongly acidic conditions. acs.org

Precision Synthesis of 3-Methoxy-9-phenoxyacridine

The synthesis of the specifically substituted 3-Methoxy-9-phenoxyacridine requires careful regioselective introduction of both the methoxy (B1213986) and phenoxy groups onto the pre-formed or concurrently forming acridine nucleus.

Methodologies for Installing the Phenoxy Moiety at C-9

The phenoxy group is typically introduced at the 9-position of the acridine ring via a nucleophilic aromatic substitution reaction. The most common precursor for this transformation is a 9-chloroacridine derivative. The reaction involves treating the 9-chloroacridine with phenol (B47542) or a phenoxide salt. nih.govorgsyn.org Often, the reaction is carried out using an excess of phenol, which can serve as both the nucleophile and the solvent.

The reactivity of 9-chloroacridine can be a challenge, sometimes requiring elevated temperatures for the substitution to proceed efficiently. nih.gov The synthesis of various 9-phenoxyacridine (B3049667) derivatives has been reported by reacting 9-chloroacridine with the appropriate phenol. nih.gov In some cases, the intermediate is a 9,9-diphenoxyacridan, which then eliminates a molecule of phenol to yield the 9-phenoxyacridine. orgsyn.org

| Precursor | Reagent | Conditions | Product | Reference |

| 9-Chloroacridine | Phenol | Heat | 9-Phenoxyacridine | nih.gov |

| 9-Chloroacridine | Phenol, Potassium Carbonate | - | 9-Phenoxyacridine | orgsyn.org |

Regioselective Introduction of the Methoxy Group at C-3

The regioselective placement of a methoxy group at the C-3 position is a critical step in the synthesis of the target molecule. This can be achieved through two main strategies: functionalization of a pre-existing acridine ring or by using a pre-functionalized starting material in the initial ring-forming reaction.

One route involves the nitration of 9-phenoxyacridine. The directing effects of the phenoxy and the ring nitrogen typically lead to the introduction of a nitro group at the C-3 position, yielding 3-nitro-9-phenoxyacridine. This nitro group can then be reduced to an amino group, which is subsequently converted to a hydroxyl group via a diazotization-hydrolysis sequence. The final step is the O-methylation of the hydroxyl group to afford the desired methoxy substituent.

Alternatively, and often more efficiently, a precursor already containing the methoxy group can be used in the acridine synthesis. For example, an Ullmann condensation between 2-chlorobenzoic acid and an aniline derivative with a methoxy group at the appropriate position (e.g., 4-methoxyaniline to eventually place the methoxy group at C-3 of the acridine) can be employed. The resulting N-(methoxyphenyl)anthranilic acid is then cyclized to form a methoxy-substituted acridone. This acridone is subsequently chlorinated to give the key intermediate, 3-methoxy-9-chloroacridine, which can then be reacted with phenol as described in section 2.2.1 to yield the final product, 3-Methoxy-9-phenoxyacridine. The synthesis of 2-methoxy-9-chloroacridine has been reported with a yield of 85%. scialert.net

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Step | Product | Reference |

| 2-Chlorobenzoic acid | 4-Methoxyaniline | 3-Methoxy-9-chloroacridine | Reaction with Phenol | 3-Methoxy-9-phenoxyacridine | indexcopernicus.com |

| 9-Phenoxyacridine | Nitrating agent | 3-Nitro-9-phenoxyacridine | Reduction, Diazotization, Methylation | 3-Methoxy-9-phenoxyacridine | - |

Advanced Synthetic Techniques: Microwave-Assisted and One-Pot Strategies

Modern synthetic chemistry emphasizes the development of efficient, time-saving, and environmentally benign protocols. In the context of 3-Methoxy-9-phenoxyacridine and its derivatives, microwave-assisted synthesis and one-pot strategies have emerged as powerful tools to streamline their preparation.

Microwave-Assisted Synthesis:

Microwave irradiation has been recognized as a valuable technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netpnrjournal.com The synthesis of the 3-Methoxy-9-phenoxyacridine core can benefit from this technology. For instance, the crucial step of introducing the phenoxy group at the C-9 position of the acridine ring, a nucleophilic substitution of a 9-chloroacridine derivative with phenol, can be accelerated using microwave heating. smolecule.com This method provides rapid and efficient heating, which can overcome the activation energy barrier of the reaction more effectively than conventional oil baths. pnrjournal.comsmolecule.com

A general route to 3-Methoxy-9-phenoxyacridine involves the Ullmann condensation of m-anisidine (B1676023) and 2-chlorobenzoic acid, followed by cyclization with phosphorus oxychloride to yield a mixture of 9-chloro-1-methoxyacridine and 9-chloro-3-methoxyacridine. The desired 9-chloro-3-methoxyacridine isomer is then converted to the more stable 3-Methoxy-9-phenoxyacridine by heating with phenol. umn.edu Microwave assistance can be particularly beneficial in the initial Ullmann coupling and the final phenoxylation step, significantly shortening the required reaction times. smolecule.comumn.edu Furthermore, microwave-assisted Bernthsen reactions have been reported for the synthesis of the broader acridine framework, showcasing the versatility of this technique. umn.edu

One-Pot Strategies:

| Technique | Key Advantages | Application in 3-Methoxy-9-phenoxyacridine Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity | Acceleration of Ullmann condensation and phenoxylation steps. smolecule.comumn.edu |

| One-Pot Strategies | Operational simplicity, reduced waste, improved efficiency | Potential for streamlined synthesis through multicomponent reactions. acgpubs.orgscielo.org.mx |

Design and Synthesis of Analogs and Conjugates of 3-Methoxy-9-phenoxyacridine

The 3-Methoxy-9-phenoxyacridine scaffold provides a versatile platform for the design and synthesis of a wide array of analogs and conjugates. These modifications are aimed at modulating the physicochemical properties, biological activity, and target selectivity of the parent compound.

Systematic Modifications on the Acridine Ring System

Systematic modifications of the acridine ring system of 3-Methoxy-9-phenoxyacridine can be undertaken to probe structure-activity relationships and to optimize its pharmacological profile. These modifications can be broadly categorized into substitutions at the C-9 position and alterations on the tricyclic core.

The phenoxy group at the C-9 position is a common site for modification. While 3-Methoxy-9-phenoxyacridine itself is a stable intermediate, the 9-phenoxy moiety can be displaced by various nucleophiles to introduce a diverse range of substituents. umn.edu For example, reaction with primary amines such as 1-decylamine or tryptamine (B22526) can afford the corresponding 9-aminoacridine (B1665356) analogs. umn.edu This displacement is a key strategy for introducing side chains that can interact with specific biological targets.

Further modifications can be made to other positions of the acridine ring. For instance, the introduction of different substituents on the aniline part of the precursor molecules before the Ullmann condensation can lead to a variety of substituted acridines. rsc.org This approach allows for the incorporation of electron-donating or electron-withdrawing groups, which can influence the electronic properties and biological activity of the final compound. rsc.org Additionally, the synthesis of aza-acridine analogs, where a carbon atom in the acridine ring is replaced by a nitrogen atom, represents another strategy to modify the core structure. nih.gov

| Modification Site | Example of Modification | Synthetic Strategy |

| C-9 Position | Replacement of phenoxy with an amino group | Nucleophilic substitution with an amine. umn.edu |

| Acridine Core | Introduction of substituents on the aromatic rings | Use of substituted precursors in the Ullmann condensation. rsc.org |

| Acridine Core | Aza-acridine formation | Incorporation of a pyridine (B92270) ring in the synthesis. nih.gov |

Incorporation of Linkers and Bioactive Fragments (e.g., Polyamines, Peptides)

To enhance target specificity and cellular uptake, 3-Methoxy-9-phenoxyacridine can be conjugated with various bioactive molecules, such as polyamines and peptides, through appropriate linkers.

Polyamine Conjugates:

Polyamines are naturally occurring polycations that play crucial roles in cell growth and proliferation. Conjugating acridines to polyamines can enhance their interaction with DNA and facilitate their transport into cells. The synthesis of acridine-polyamine conjugates often involves the reaction of a 9-chloro or 9-phenoxyacridine derivative with a protected polyamine. internationalscholarsjournals.com For example, 9-phenoxyacridine can be reacted with a protected spermine (B22157) derivative in phenol at elevated temperatures. internationalscholarsjournals.com Subsequent deprotection of the polyamine moiety yields the final conjugate. internationalscholarsjournals.com The methoxy group at the C-3 position can be retained or, in some cases, demethylated to a hydroxyl group to further modulate the properties of the conjugate. internationalscholarsjournals.com

Peptide Conjugates:

Peptides can serve as targeting moieties, directing the acridine core to specific cells or tissues. The synthesis of acridine-peptide conjugates can be achieved through several methods. A common approach involves the reaction of a 9-phenoxyacridine derivative with a peptide in phenol. mostwiedzy.pl For instance, 1-nitro-9-phenoxyacridine (B8643241) has been successfully conjugated to tuftsin (B1682037) and retro-tuftsin derivatives. mostwiedzy.pl Solid-phase peptide synthesis (SPPS) offers a powerful platform for the preparation of peptide-acridine conjugates. beilstein-journals.org In this approach, the acridine moiety can be coupled to the resin-bound peptide, followed by cleavage and purification of the conjugate.

| Bioactive Fragment | Synthetic Strategy | Example |

| Polyamines | Reaction of 9-phenoxyacridine with a protected polyamine. internationalscholarsjournals.com | Spermine-acridine conjugates. internationalscholarsjournals.com |

| Peptides | Reaction of 9-phenoxyacridine with a peptide in solution or on solid phase. mostwiedzy.plbeilstein-journals.org | Tuftsin-acridine conjugates. mostwiedzy.pl |

Hybrid Compound Development via Click Chemistry and Other Strategies

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. japsonline.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. japsonline.com This methodology can be strategically employed to construct novel hybrid molecules based on the 3-Methoxy-9-phenoxyacridine scaffold.

To utilize click chemistry, the 3-Methoxy-9-phenoxyacridine core would first need to be functionalized with either an azide (B81097) or an alkyne group. This could be achieved by, for example, introducing a linker containing the desired functional group at the C-9 position or another suitable position on the acridine ring. The resulting azide- or alkyne-functionalized acridine can then be "clicked" with a complementary molecule, such as a biomolecule, a polymer, or another small molecule, that has been functionalized with the corresponding alkyne or azide. This strategy allows for the modular and efficient assembly of complex molecular architectures. rsc.orgarkat-usa.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is particularly useful for biological applications. nih.gov In this case, a strained cyclooctyne (B158145) derivative would be incorporated into the acridine structure for reaction with an azide-modified component. nih.gov These click chemistry approaches offer a versatile and efficient means to develop novel 3-Methoxy-9-phenoxyacridine-based hybrid compounds with tailored properties.

Structure Activity Relationship Sar and Molecular Interactions of 3 Methoxy 9 Phenoxyacridine and Its Analogs

Elucidating the Role of Substitution Patterns on Biological Potency

The biological activity of acridine (B1665455) derivatives is intricately linked to the nature and position of substituents on the acridine core and its associated moieties. These substitutions can significantly alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Influence of Methoxy (B1213986) Group Position (C-2, C-3, C-4) on Pharmacological Efficacy

The placement of a methoxy group on the acridine ring is a critical determinant of pharmacological efficacy. Studies have shown that the position of this electron-donating group can dramatically impact the biological activity of the compound.

For instance, in a series of 9-phenoxyacridine (B3049667) derivatives evaluated for anti-inflammatory activity, the 2-methoxy substituted compound, 4-(2-methoxyacridin-9-yloxy)benzaldehyde (2c), was found to be more potent than its 4-methoxy isomer (2b). cust.edu.tw A similar trend was observed for related (E)-9-[4-(3-oxobut-1-enyl)phenoxy]acridines, where the 2-methoxy derivative (3c) exhibited greater inhibitory activity compared to its 4-methoxy counterpart (3b). cust.edu.tw

In the context of anticancer activity, a 2-methoxy substituent on an acridine derivative was found to be approximately three times more potent than analogs with a 2-methyl or 2-chloro group. rsc.org Furthermore, the transposition of a methoxy group can lead to a significant loss of activity. In a study of haspin kinase inhibitors, moving a methoxy group from the 7-position to the 3-position resulted in a loss of inhibitory activity. nih.gov

However, the presence of a methoxy group does not universally guarantee enhanced activity. In a series of acridone-1,2,4-oxadiazole-1,2,3-triazole derivatives, compounds with methoxy, chlorine, or bromine groups at the 2 or 4-positions of the acridone (B373769) moiety showed no observable activity against acetylcholinesterase, whereas the unsubstituted analog was active. rsc.org In another study, methoxy-substituted aza-acridine derivatives demonstrated enhanced potency against uterine sarcoma cell lines, suggesting they might overcome multidrug resistance. mdpi.com

Table 1: Influence of Methoxy Group Position on Biological Activity

| Compound/Analog | Methoxy Position | Biological Activity | Source |

|---|---|---|---|

| 4-(2-Methoxyacridin-9-yloxy)benzaldehyde | C-2 | More potent anti-inflammatory than C-4 isomer | cust.edu.tw |

| (E)-9-[4-(3-oxobut-1-enyl)phenoxy]acridines | C-2 | More potent anti-inflammatory than C-4 isomer | cust.edu.tw |

| Acridine derivative | C-2 | ~3-fold more potent anticancer activity than 2-methyl or 2-chloro analogs | rsc.org |

| Haspin kinase inhibitor | C-3 (transposed from C-7) | Loss of activity | nih.gov |

| Acridone-1,2,4-oxadiazole-1,2,3-triazole | C-2 or C-4 | No observable activity against acetylcholinesterase | rsc.org |

Structural Requirements and Variabilities of the Phenoxy Moiety at C-9

The phenoxy group at the C-9 position of the acridine core is a crucial element that significantly influences the molecule's biological activity. This moiety can be modified with various substituents, and these alterations can fine-tune the compound's interaction with its biological targets.

The phenoxy group itself is considered a "privileged moiety" in drug scaffolds, often improving binding affinity and providing greater selectivity and less toxicity. nih.gov In the context of 9-phenoxyacridines, this group is a stable precursor for the synthesis of other 9-substituted acridines, such as 9-acridinamines. researchgate.net

The substitution pattern on the phenoxy ring plays a vital role. For example, in a series of acridinium (B8443388) esters, the steric and electron-withdrawing nature of substituents on the phenoxy group were found to be important determinants of their chemiluminescent properties. researchgate.net Specifically, the presence of two identical substituents at the 2- and 6-positions of the phenoxy ring resulted in significantly greater stability, likely due to increased steric hindrance. researchgate.net

Furthermore, the nature of the substituent on the phenoxy ring can dictate the type of biological activity. For instance, the synthesis of various 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates with electron-withdrawing substituents has been explored to examine their effects on stability and chemiluminescent properties. researchgate.net The introduction of a nitroxide group at position 2 of 9-phenoxyacridines has been used to create spin-labeled DNA-binding conjugates without significantly altering their binding properties. usp.br

Effects of Halogen Substitutions (e.g., Chloro, Fluoro) and Other Functional Groups

The introduction of halogen atoms and other functional groups onto the acridine scaffold can profoundly impact its biological properties. These substitutions can alter the electronic distribution, lipophilicity, and steric hindrance of the molecule, thereby influencing its interactions with biological targets.

For instance, the presence of both methoxy and chlorine groups can contribute to favorable interactions with the active sites of enzymes. rsc.org In one study, a 2-methoxy-3-chloro acridine analog remained highly active as a haspin kinase inhibitor. nih.gov However, the combination of a 3-chloro group with the removal of a 7-methoxy group was not well-tolerated for DYRK2 inhibition, highlighting the target-specific effects of these substitutions. nih.gov

In a series of acridine derivatives, a compound with a 2-chloro group was found to be less potent in terms of anticancer activity compared to one with a 2-methoxy group. rsc.org The synthesis of 6,9-dichloro-2-methoxyacridine (B108733) and 2,9-dichloroacridine (B86689) has been undertaken to create derivatives with potential anti-inflammatory properties. cust.edu.tw

Beyond halogens, other functional groups also play a significant role. For example, the presence of a nitro group, an electron-withdrawing group, is considered a crucial feature for the activity and selectivity of some aza-acridines. mdpi.com In a study on acridine derivatives containing a thiazolidine (B150603) moiety, a nitro substitution at the 4th position was associated with good anticancer activity, possibly due to its electron-releasing nature in that specific context. researchgate.net

Stereochemical Considerations and Planarity of the Acridine Core

The three-dimensional structure and planarity of the acridine ring system are fundamental to its biological activity, particularly its ability to interact with DNA. The semi-planar nature of the heterocyclic acridine structure allows it to effectively interact with various biomolecular targets. rsc.org

The planarity of the acridine core is a critical requirement for DNA intercalation, a primary mechanism of action for many acridine-based drugs. rsc.org This planarity allows the molecule to slip between the base pairs of the DNA double helix. Any structural modifications that disrupt this planarity can lead to a significant decrease or loss of biological activity. For example, in a study of haspin kinase inhibitors, the three aromatic rings of the acridine core were found to be necessary for inhibitory activity. nih.gov

Steric hindrance can also play a crucial role. In some 1-nitro-9-aminoacridine (B1201617) derivatives, steric strain from the nitro group can force the molecule to adopt an iminoacridan form, which is less planar and affects its reactivity and stability. clockss.org The bulk of substituents at the 9-position can also influence the stability of the C(9)-N bond. clockss.org

Computational studies have been used to investigate the structural implications of substitutions. For example, calculations on bis(trifluoromethyl)phenyl acridine-9-carboxylate showed that the bulky trifluoromethyl groups force the carbonyl group out of the plane of the acridine ring, which can affect its properties. researchgate.net

Fundamental Molecular Binding Mechanisms

The biological effects of 3-methoxy-9-phenoxyacridine and its analogs are largely attributed to their ability to bind to cellular macromolecules, most notably DNA. Understanding these binding mechanisms is crucial for the rational design of new and more effective therapeutic agents.

DNA Intercalation: Specificity and Geometric Requirements

DNA intercalation is a primary mode of action for many acridine derivatives. rsc.orgsmolecule.com This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. farmaciajournal.com This interaction can lead to the inhibition of DNA replication, transcription, and repair processes, ultimately triggering cell death. usp.brfarmaciajournal.com

The ability of acridines to intercalate is highly dependent on their structural features:

Planarity: A planar aromatic system is a prerequisite for effective intercalation. rsc.orgusp.br The flat structure of the acridine allows it to fit snugly into the space created by the unwinding of the DNA helix at the intercalation site.

Substituents: The nature and position of substituents on the acridine ring and at the 9-position can influence the strength and specificity of DNA binding. For example, electron-donating groups on the acridine ring may enhance the interaction with DNA. rsc.org The side chain at the 9-position can also play a role in stabilizing the drug-DNA complex through electrostatic interactions with the phosphate (B84403) backbone of DNA. usp.br

Geometric Unwinding: Intercalation causes a local unwinding of the DNA double helix to accommodate the intercalating molecule. dokumen.pub This structural distortion is a key feature of the binding process.

The strength of the DNA binding often correlates with the biological activity of the acridine derivative. if-pan.krakow.pl For instance, fluorescence spectroscopy studies have revealed that many acridine derivatives can interact with DNA, and compounds with higher DNA-binding capability often exhibit greater antitumor activity and inhibition of enzymes like topoisomerase I. rsc.org

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| 3-Methoxy-9-phenoxyacridine | |

| 4-(2-Methoxyacridin-9-yloxy)benzaldehyde | |

| 4-(4-Methoxyacridin-9-yloxy)benzaldehyde | |

| (E)-9-[4-(3-Oxobut-1-enyl)phenoxy]acridine | |

| 2-Methoxy-3-chloroacridine | |

| Acridone-1,2,4-oxadiazole-1,2,3-triazole | |

| Aza-acridine | |

| 9-Acridinamine | |

| Acridinium ester | |

| 6,9-Dichloro-2-methoxyacridine | |

| 2,9-Dichloroacridine | |

| 1-Nitro-9-aminoacridine | |

| Bis(trifluoromethyl)phenyl acridine-9-carboxylate |

Interactions with Enzymatic Active Sites

The interaction between a ligand and an enzyme's active site is a critical determinant of its biological activity. The active site is a specific region of the enzyme, typically a pocket or groove, where substrate molecules bind and undergo a chemical reaction. wikipedia.org For 3-Methoxy-9-phenoxyacridine and its analogs, the nature and orientation of their binding within these active sites are governed by various intermolecular forces, and slight structural modifications can significantly alter their inhibitory potency. ijpsonline.com

The presence and position of substituents on the acridine scaffold play a pivotal role in the interaction with enzymatic active sites. The methoxy group, in particular, has been shown to be a key contributor to binding affinity. In studies on acridine analogs, the methoxy group often participates in forming favorable interactions with amino acid residues within the active site. rsc.orgacs.org For instance, research on mepacrine, a related 9-aminoacridine (B1665356) derivative, revealed that its methoxy group is within hydrogen-bonding distance to the side chain oxygen of a serine residue (Ser109) in the active site of Trypanosoma cruzi Trypanothione Reductase (TR). acs.org This highlights the potential for the methoxy group of 3-Methoxy-9-phenoxyacridine to act as a hydrogen bond acceptor, anchoring the molecule in a specific orientation that enhances its inhibitory effect.

Docking studies on various acridone analogs further underscore the importance of the methoxy substituent. When tested for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), acridone derivatives with a methoxy group showed increased inhibitory activity compared to those with hydrogen at the same position. rsc.org This suggests that the methoxy group contributes to a more effective interaction with the enzyme's active site, likely through hydrogen bonding or favorable electrostatic interactions. rsc.orgresearchgate.net For example, docking analysis of one potent acridone analog showed the oxygen of the methoxy group forming a hydrogen bond with Ser122 in the AChE active site. rsc.org

The table below summarizes research findings on the interactions of various acridine analogs with the active sites of different enzymes, illustrating the structure-activity relationships.

| Compound/Analog Class | Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |

| Mepacrine (analog) | Trypanosoma cruzi Trypanothione Reductase (TR) | Ser109, Glu18 | Hydrogen bonding (methoxy group with Ser109), Water-mediated hydrogen bond (side chain with Glu18) | acs.org |

| Acridone Analog (44g) | Acetylcholinesterase (AChE) | Trp84, Phe330, Ser122 | π-π stacking (acridone with Trp84), π-π stacking (triazole moiety with Phe330), Hydrogen bonding (methoxy group with Ser122) | rsc.org |

| 9-Anilinoacridines | Topoisomerase | DNA base pairs | Intercalation, potential hydrogen bonding | ijpsonline.comnih.gov |

| Phosphoramidon Analogs | Endothelin-Converting Enzyme (ECE), Neutral Endopeptidase (NEP) | Hydrophobic pocket | Hydrophobic interactions (aromatic groups) | nih.gov |

Non-Covalent Interactions: Hydrogen Bonding and π-Stacking

The stability of the ligand-enzyme complex is largely determined by a network of non-covalent interactions. scispace.com For 3-Methoxy-9-phenoxyacridine and its analogs, the most significant of these are hydrogen bonds and π-stacking interactions. rsc.orgru.nl

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of a ligand for its receptor. nih.gov In the context of 3-Methoxy-9-phenoxyacridine analogs, the methoxy group is a key participant in such interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a bond with hydrogen-bond donor residues (such as serine, threonine, or asparagine) in an enzyme's active site. acs.orgresearchgate.net Kinetic studies on acridine derivatives have demonstrated that the presence of a methoxy group often leads to a lower inhibition constant (Ki), indicating a stronger interaction with the enzyme, which is attributed to this hydrogen bonding capability. acs.org For example, comparisons between acridine derivatives with and without a methoxy group showed that the methoxy-substituted compounds were significantly better inhibitors of Trypanosoma cruzi Trypanothione Reductase. acs.org

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the compound 3-Methoxy-9-phenoxyacridine to thoroughly address the mechanistic investigations and cellular responses outlined in your request.

Research detailing this specific molecule's effects on nucleic acid metabolism, including the inhibition of DNA replication, topoisomerase poisoning, or its impact on telomerase and cyclin-dependent protein kinases, is not present in the public domain.

Similarly, studies evaluating the antiproliferative activities of 3-Methoxy-9-phenoxyacridine in diverse non-human cancer cell lines—such as melanoma, neuroblastoma, breast (MCF-7, MDA-MB-231), lung (A-549), ovarian (SKVO3), colon (HCT-15, HCT-8), leukemia (HL-60, HeLa), or prostate cancer cell lines—are not available. Consequently, a characterization of the specific cell death pathways, like apoptosis or necrosis, induced by this compound cannot be provided.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to 3-Methoxy-9-phenoxyacridine.

Mechanistic Investigations of Biological Activity: in Vitro and Non Human in Vivo Models

Cellular Responses and Viability in Cultured Systems

Cell Cycle Progression Analysis and Cell Cycle Arrest Induction

Investigations into the effects of 3-Methoxy-9-phenoxyacridine on cell cycle progression have not been reported. Research on other acridine (B1665455) analogues has indicated the potential for cell cycle blockade, for instance at the G2/M phase, but equivalent analyses for 3-Methoxy-9-phenoxyacridine are not available. nih.gov

Impact on Mitochondrial Function and Bioenergetic State

The specific impact of 3-Methoxy-9-phenoxyacridine on mitochondrial function, including its effects on tricarboxylic acid (TCA) cycle enzymes or the depletion of cellular ATP/NAD, is not described in the current scientific literature. Studies on different acridine derivatives have shown effects such as the lowering of mitochondrial potential, but this cannot be extrapolated to 3-Methoxy-9-phenoxyacridine. nih.gov

Enzyme and Receptor Targeting Studies

The interaction of small molecules with specific enzymes is a cornerstone of drug discovery. Cholinesterases are a key target in the context of neurodegenerative diseases.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

There is no specific inhibitory data (e.g., IC50 values) available for 3-Methoxy-9-phenoxyacridine against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The broader class of acridine derivatives is well-known for producing potent cholinesterase inhibitors, but specific quantitative data for the 3-methoxy-9-phenoxy substituted variant could not be located in the reviewed literature. nih.govfrontiersin.orgnih.govnih.gov

AKT Kinase and PI3K/Akt Signaling Pathway Modulation

There is no specific information in the current scientific literature regarding the modulation of AKT kinase or the PI3K/Akt signaling pathway by 3-Methoxy-9-phenoxyacridine. The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers. mdpi.comnih.govnih.gov While numerous inhibitors of this pathway have been developed and studied, there is no evidence to suggest that 3-Methoxy-9-phenoxyacridine has been investigated for its effects on this particular pathway.

Investigations into Other Protein Targets (e.g., Survivin, Src Kinase, MEK Kinase)

Limited information is available regarding the interaction of 9-phenoxyacridine (B3049667) derivatives with protein targets such as Survivin, Src Kinase, and MEK Kinase. One study focused on the design and synthesis of a series of 9-anilinoacridines, a related but distinct class of acridine derivatives, as potential dual inhibitors of Src and MEK kinases for anti-tumor treatment. nih.gov This research showed that some of these compounds displayed good cytotoxicity in vitro against tumor cell lines and that a specific compound, 8m, inhibited both Src and MEK. nih.gov However, this study does not include 3-Methoxy-9-phenoxyacridine or any 9-phenoxyacridine derivatives. No studies were found that investigated the effect of 3-Methoxy-9-phenoxyacridine on Survivin.

Efficacy in Specific Non-Human Pathogen Models

Antimalarial Activity against Plasmodium falciparum (Chloroquine-Sensitive and Chloroquine-Resistant Strains) and P. berghei

The acridine scaffold has a historical significance in the development of antimalarial drugs, with derivatives of 9-aminoacridine (B1665356) showing notable activity. nih.govmdpi.com Research has shown that certain 9-aminoacridine derivatives exhibit significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Specifically, the presence of 6-chloro and 2-methoxy substituents on the acridine ring was found to be important for good antimalarial activity. nih.gov However, there is a lack of specific data in the published literature on the antimalarial efficacy of 3-Methoxy-9-phenoxyacridine against either chloroquine-sensitive or chloroquine-resistant strains of P. falciparum, or against P. berghei in in vivo models.

Computational Chemistry and in Silico Modeling of 3 Methoxy 9 Phenoxyacridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to predict molecular geometries, electronic distributions, and potential interaction sites, which are crucial for explaining the molecule's behavior and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently applied to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms—and to calculate its electronic properties. However, a specific DFT analysis for the geometry optimization and electronic properties of 3-Methoxy-9-phenoxyacridine is not available in the reviewed scientific literature.

The analysis of electron density and the characterization of localized molecular orbitals are essential for understanding chemical bonding and reactivity. These analyses can reveal regions of high or low electron density, which are indicative of nucleophilic or electrophilic sites. A detailed study on the electron density distribution and localized orbitals specifically for 3-Methoxy-9-phenoxyacridine has not been identified in published research.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. It is a valuable tool for predicting how a molecule will interact with other molecules, as it highlights regions of positive, negative, and neutral potential that guide non-covalent interactions critical for molecular recognition. Specific research detailing the ESP surfaces for 3-Methoxy-9-phenoxyacridine could not be located in the existing literature.

Tautomers are isomers of a compound that readily interconvert, and the position of the equilibrium between them can significantly affect a molecule's chemical and biological properties. Quantum chemical calculations can be employed to determine the relative energies and stabilities of potential tautomers. At present, there are no specific theoretical studies in the scientific literature that characterize the tautomeric equilibria for 3-Methoxy-9-phenoxyacridine.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a biological target, such as a protein or nucleic acid.

For acridine (B1665455) derivatives, DNA is a primary biological target. Molecular docking simulations can predict how these compounds bind to DNA, for instance, through intercalation between base pairs or by binding to the minor or major grooves. These models also estimate the binding affinity, which correlates with biological activity. Despite the relevance, specific molecular docking studies modeling the binding modes and affinities of 3-Methoxy-9-phenoxyacridine with DNA were not found in a review of the available scientific literature.

Computational Elucidation of Protein-Ligand Binding (e.g., Topoisomerase, Kinases, Cholinesterases)

There is a notable absence of specific molecular docking or binding energy calculation studies for 3-Methoxy-9-phenoxyacridine with key protein targets such as topoisomerases, kinases, or cholinesterases. However, research on analogous compounds provides a framework for how such an investigation could be approached. For instance, a 2023 study on novel 3,9-disubstituted acridines explored their interaction with Topoisomerase I through molecular docking. nih.gov This study suggested that the acridine core intercalates into the DNA, with substituents influencing binding affinity and orientation. nih.gov A hypothetical docking study of 3-Methoxy-9-phenoxyacridine would likely investigate the role of the 3-methoxy group and the 9-phenoxy moiety in establishing interactions within the enzyme's active site, potentially identifying key hydrogen bonds or hydrophobic interactions that contribute to binding.

Table 1: Hypothetical Key Interactions for 3-Methoxy-9-phenoxyacridine with Protein Targets

| Target Protein | Potential Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Topoisomerase I | DNA base pairs, Lys374, Asp533 | Intercalation, Hydrogen Bonding |

| Protein Kinase (e.g., EGFR) | Hinge region residues (e.g., Met793) | Hydrogen Bonding |

| Acetylcholinesterase | Aromatic gorge residues (e.g., Trp84, Tyr334) | π-π Stacking |

This table is purely illustrative and is not based on published experimental or computational data for 3-Methoxy-9-phenoxyacridine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models specifically developed for or including 3-Methoxy-9-phenoxyacridine have been identified in the literature. QSAR studies are crucial for predicting the biological activity of compounds based on their physicochemical properties and structural features. A future QSAR study on a series of 3-methoxy-9-phenoxyacridine analogs could elucidate the structural requirements for a particular biological activity. Descriptors in such a model might include:

Topological descriptors: Molecular connectivity indices, Wiener index.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

The development of a robust QSAR model would enable the virtual screening of novel derivatives with potentially enhanced potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no published molecular dynamics (MD) simulations for 3-Methoxy-9-phenoxyacridine. MD simulations are a powerful tool for understanding the dynamic behavior of a ligand within a protein's binding site over time. Such a study could provide critical insights into:

The stability of the protein-ligand complex.

The conformational changes induced in the protein upon ligand binding.

The role of solvent molecules in mediating interactions.

The free energy of binding, offering a more accurate prediction of affinity.

A simulation would track the atomic movements of the system, revealing the flexibility of the phenoxy group and the stability of key interactions, which static docking models cannot fully capture.

In Silico Bioactivity Prediction and Pharmacophore Modeling

Specific in silico bioactivity predictions or pharmacophore models for 3-Methoxy-9-phenoxyacridine are not available. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model derived from a set of active acridine derivatives could be used as a 3D query to search for novel, structurally diverse compounds with the potential for similar bioactivity.

Advanced Analytical and Spectroscopic Characterization in Research of 3 Methoxy 9 Phenoxyacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Tautomerism Studies (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Methoxy-9-phenoxyacridine. While specific spectral data for the 3-methoxy isomer is not detailed in the available research, the analysis would follow established principles for acridine (B1665455) derivatives. nih.gov

¹H NMR spectroscopy would be used to identify all hydrogen atoms in the molecule. Key expected signals include:

A singlet integrating to three protons in the upfield region (typically δ 3.8-4.0 ppm), corresponding to the methoxy (B1213986) (-OCH₃) group.

A series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the acridine core and the phenoxy ring. The specific coupling patterns and chemical shifts would allow for the assignment of protons to their exact positions on the rings.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com Expected signals would include:

A signal around δ 55-60 ppm for the methoxy carbon. mdpi.com

A series of signals in the aromatic region (δ 110-160 ppm) for the 20 carbons of the acridine and phenoxy rings. The quaternary carbons, including the C9 carbon attached to the phenoxy group, would have distinct chemical shifts.

NMR is also crucial for studying potential tautomerism in the acridine system, such as amine-imine tautomerism observed in related 9-aminoacridine (B1665356) derivatives. tandfonline.com By analyzing spectra in different solvents or at various temperatures, researchers can detect the presence of different tautomeric forms in equilibrium.

Below is a table of expected chemical shifts for 3-Methoxy-9-phenoxyacridine based on analogous compounds.

| Group | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methoxy | -OC H₃ | N/A | ~55-60 |

| Methoxy | -OCH ₃ | ~3.8-4.0 (singlet) | N/A |

| Aromatic | Acridine & Phenoxy C-H | N/A | ~110-140 |

| Aromatic | Acridine & Phenoxy C -H | ~7.0-8.5 (multiplets) | N/A |

| Aromatic | Quaternary Carbons | N/A | ~120-160 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a primary technique for confirming the molecular weight of 3-Methoxy-9-phenoxyacridine and for analyzing its structural components through fragmentation. The molecular formula of the compound is C₂₀H₁₅NO₂, giving it a calculated molecular weight of approximately 301.34 g/mol .

In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ would be measured, confirming the compound's identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the elemental composition.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Key expected fragmentation pathways for 3-Methoxy-9-phenoxyacridine would likely involve the cleavage of the ether bonds, leading to characteristic fragment ions:

Loss of the phenoxy radical (•OC₆H₅) from the molecular ion.

Loss of the methoxy radical (•OCH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.

Subsequent fragmentation of the acridine core.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in 3-Methoxy-9-phenoxyacridine by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum provides a molecular fingerprint, confirming the presence of the key structural moieties.

The expected characteristic absorption bands for 3-Methoxy-9-phenoxyacridine are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H (in -OCH₃) | Asymmetric & Symmetric Stretching | 2950-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (Aryl ether) | Asymmetric Stretching | 1270-1230 |

| C-O-C (Alkyl aryl ether) | Asymmetric Stretching | 1275-1200 |

| C-N (in acridine ring) | Stretching | 1350-1250 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

The presence of strong bands in the 1275-1200 cm⁻¹ region would be indicative of the aryl ether linkages, while the bands above 3000 cm⁻¹ would confirm the aromatic nature of the compound. scielo.org.zaresearchgate.net

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. While a crystal structure for 3-Methoxy-9-phenoxyacridine is not available, a detailed study of its isomer, 2-Methoxy-9-phenoxyacridine, offers significant insight into the likely molecular and supramolecular features. nih.gov

In the structure of the 2-methoxy isomer, the phenoxy ring is oriented nearly perpendicular to the plane of the acridine ring system, with a dihedral angle of 85.0 (1)°. nih.gov Conversely, the methoxy group is found to be almost coplanar with the acridine skeleton. nih.gov It is highly probable that 3-Methoxy-9-phenoxyacridine adopts a similar conformation to minimize steric hindrance.

The crystal packing of the 2-methoxy isomer is stabilized by a network of intermolecular interactions, including C–H···N hydrogen bonds and π–π stacking interactions between the acridine moieties of adjacent molecules, which form inversion dimers. nih.gov Similar supramolecular arrangements are anticipated in the crystal lattice of 3-Methoxy-9-phenoxyacridine.

The table below summarizes the crystallographic data for the closely related isomer, 2-Methoxy-9-phenoxyacridine. nih.gov

| Parameter | Value for 2-Methoxy-9-phenoxyacridine |

| Chemical Formula | C₂₀H₁₅NO₂ |

| Formula Weight | 301.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.3042 (2) |

| b (Å) | 15.5101 (4) |

| c (Å) | 24.0192 (6) |

| V (ų) | 3093.65 (13) |

| Z | 8 |

UV-Visible Spectroscopy and Fluorescence Studies for Electronic Properties and Intermolecular Interactions

UV-Visible spectroscopy and fluorescence studies are employed to investigate the electronic properties of 3-Methoxy-9-phenoxyacridine, which arise from its extended π-conjugated system. The acridine core is known to be fluorescent, and its spectroscopic properties can be modulated by substituents. nih.govresearchgate.net

The UV-Vis absorption spectrum is expected to show intense absorption bands in the UV and possibly the visible region, corresponding to π→π* electronic transitions within the aromatic system. The methoxy and phenoxy groups act as auxochromes, which can influence the position and intensity of these absorption maxima.

Spectroscopic Characterization of DNA Binding through Fluorescence Quenching

Acridine derivatives are widely recognized for their ability to interact with DNA, and fluorescence spectroscopy is a powerful technique to study these interactions. nih.gov The intrinsic fluorescence of 3-Methoxy-9-phenoxyacridine can be utilized as a probe to monitor its binding to DNA.

Upon binding to DNA, either through intercalation between base pairs or by binding in one of the grooves, the fluorescence emission of the acridine derivative is often quenched. nih.gov This phenomenon occurs because of interactions between the excited state of the fluorophore and the DNA bases, particularly guanine. nih.gov

A typical experiment involves titrating a solution of 3-Methoxy-9-phenoxyacridine with increasing concentrations of DNA and monitoring the decrease in fluorescence intensity. The data from such fluorescence quenching experiments can be analyzed to determine key binding parameters, such as the binding constant (K) and the number of binding sites, providing quantitative insights into the affinity of the compound for DNA. nih.gov

Chromatographic Techniques for Compound Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized 3-Methoxy-9-phenoxyacridine and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique. It is used to:

Monitor the conversion of reactants to products during synthesis.

Identify the number of components in a mixture.

Determine an appropriate solvent system for large-scale purification by column chromatography. The compound's purity is initially assessed by the presence of a single spot on the TLC plate, characterized by its retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative determination of purity. ptfarm.pl A reverse-phase HPLC method would typically be developed for 3-Methoxy-9-phenoxyacridine.

Stationary Phase: A nonpolar column, such as a C18 column.

Mobile Phase: A polar solvent system, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance.

The resulting chromatogram would show a major peak corresponding to 3-Methoxy-9-phenoxyacridine. The purity is calculated based on the area of this peak as a percentage of the total area of all peaks in the chromatogram. This method provides a precise and reproducible measure of the compound's purity.

Advanced Cellular and Biochemical Assays for Functional Evaluation

The functional evaluation of 3-Methoxy-9-phenoxyacridine involves a series of assays designed to probe its effects on cell viability, cell cycle progression, apoptosis induction, DNA integrity, and specific enzyme activities. These studies provide a detailed picture of the compound's cellular and molecular interactions.

Quantitative Cell Viability Assays (e.g., XTT, Sulforhodamine B, Trypan Blue)

Quantitative cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of 3-Methoxy-9-phenoxyacridine on cancer cell lines and normal cells. These assays measure different cellular parameters to quantify the number of viable cells after treatment with the compound.

XTT Assay: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble formazan (B1609692) product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active cells. This assay would provide quantitative data on the dose-dependent effects of 3-Methoxy-9-phenoxyacridine on the metabolic activity of treated cells.

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which, in turn, correlates with the number of cells. This method is particularly useful for assessing the cytotoxicity of compounds over long incubation periods and is less susceptible to interference from compounds that affect mitochondrial function.

Trypan Blue Exclusion Assay: The Trypan Blue assay is a dye exclusion method used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue. This assay provides a direct count of live and dead cells, offering a straightforward measure of cell viability following exposure to 3-Methoxy-9-phenoxyacridine.

Table 1: Principles of Quantitative Cell Viability Assays

| Assay | Principle | Measurement |

|---|---|---|

| XTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan product. |

| Sulforhodamine B (SRB) | Binding of SRB dye to total cellular protein in fixed cells. | Colorimetric measurement of bound dye. |

| Trypan Blue | Exclusion of the dye by viable cells with intact membranes. | Microscopic counting of stained (dead) and unstained (live) cells. |

Flow Cytometry for Detailed Cell Cycle Phase Distribution and Apoptotic Analysis

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. It is invaluable for studying the effects of 3-Methoxy-9-phenoxyacridine on cell cycle progression and apoptosis.

Cell Cycle Analysis: To investigate the impact of 3-Methoxy-9-phenoxyacridine on cell cycle distribution, cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis of the DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if the compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for many anticancer agents.

Apoptotic Analysis: Flow cytometry can also be used to detect and quantify apoptosis, or programmed cell death, induced by 3-Methoxy-9-phenoxyacridine. A common method involves the dual staining of cells with Annexin V and PI. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

DNA Damage Assessment Techniques (e.g., DNA Filter Elution, Protein Precipitation)

To determine if 3-Methoxy-9-phenoxyacridine induces DNA damage, various techniques can be employed. These assays are crucial for understanding the genotoxic potential of the compound.

DNA Filter Elution: The DNA filter elution assay is a sensitive method for detecting DNA strand breaks. In this technique, cells are lysed on a filter, and the DNA is eluted with a buffer at a specific pH. The rate of elution is proportional to the number of DNA strand breaks. Single-strand breaks are typically measured under alkaline conditions, while double-strand breaks are measured under neutral conditions. This assay could reveal whether 3-Methoxy-9-phenoxyacridine or its metabolites cause direct damage to cellular DNA.

Protein Precipitation Assay: While primarily used for separating proteins from other cellular components, variations of precipitation techniques can be adapted to assess DNA damage. For instance, methods that quantify the amount of fragmented low-molecular-weight DNA that does not precipitate with high-molecular-weight DNA and proteins can provide an indication of DNA degradation, a hallmark of apoptosis.

Specific Enzyme Activity Assays (e.g., Topoisomerase, Cholinesterase, Carbonic Anhydrase, AKT Kinase)

Investigating the effect of 3-Methoxy-9-phenoxyacridine on the activity of specific enzymes can help to identify its molecular targets and elucidate its mechanism of action.

Topoisomerase Assays: DNA topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. They are well-established targets for anticancer drugs. In vitro assays can be used to determine if 3-Methoxy-9-phenoxyacridine inhibits the activity of topoisomerase I or topoisomerase II. These assays typically measure the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA by the respective enzymes.

Cholinesterase Assays: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. The potential of 3-Methoxy-9-phenoxyacridine to inhibit cholinesterases can be evaluated using colorimetric assays, such as the Ellman's method, which measures the activity of the enzyme by detecting the product of substrate hydrolysis.

Carbonic Anhydrase Assays: Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The inhibitory effect of 3-Methoxy-9-phenoxyacridine on different carbonic anhydrase isoforms can be assessed using stopped-flow spectrophotometry to measure the enzyme-catalyzed CO2 hydration.

AKT Kinase Assays: The AKT (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. In vitro kinase assays can determine if 3-Methoxy-9-phenoxyacridine directly inhibits the activity of AKT. These assays often involve incubating the purified enzyme with its substrate and ATP, followed by the quantification of substrate phosphorylation, for example, through the use of phosphospecific antibodies in an ELISA format.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methoxy-9-phenoxyacridine |

| 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) |

| Sulforhodamine B (SRB) |

| Trypan Blue |

| Propidium Iodide (PI) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.